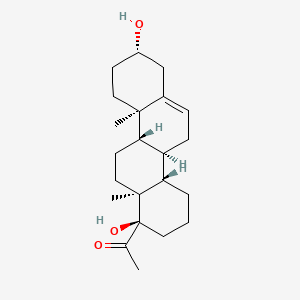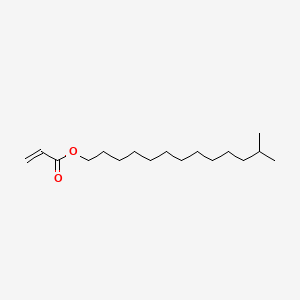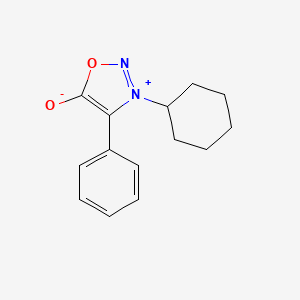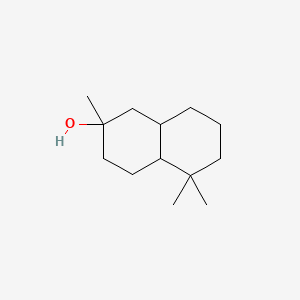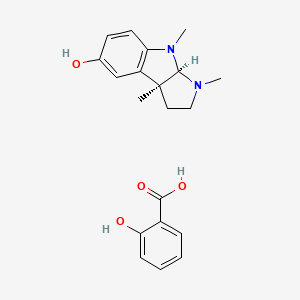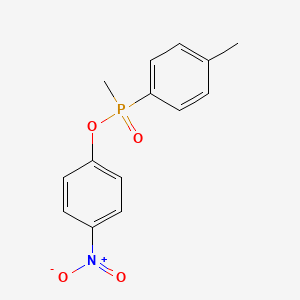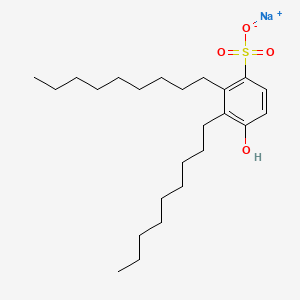
Sodium hydroxydinonylbenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydroxydinonylbenzenesulphonate is an organic compound that belongs to the class of sulfonates. It is a surfactant, which means it has the ability to lower the surface tension of water, making it useful in various cleaning and emulsifying applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil, making it an effective detergent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydroxydinonylbenzenesulphonate typically involves the sulfonation of dinonylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Sulfonation: Dinonylbenzene is reacted with sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group (-SO₃H) into the benzene ring.
Neutralization: The resulting dinonylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors where dinonylbenzene is mixed with sulfur trioxide gas. The reaction is highly exothermic and requires efficient cooling to maintain the desired temperature. The sulfonic acid product is then neutralized with sodium hydroxide in a separate reactor to produce the final this compound.
化学反応の分析
Types of Reactions: Sodium hydroxydinonylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions, although this is not common in typical applications.
Reduction: Reduction reactions are less common for sulfonates due to the stability of the sulfonate group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) in aqueous or organic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the sulfonate group.
Reduction: Reduced forms of the sulfonate group, although less common.
Substitution: Substituted products where the sulfonate group is replaced by other functional groups.
科学的研究の応用
Sodium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
作用機序
The mechanism of action of sodium hydroxydinonylbenzenesulphonate is primarily based on its surfactant properties. The compound has a hydrophobic tail that interacts with non-polar substances (e.g., oils and fats) and a hydrophilic head that interacts with water. This dual interaction allows it to form micelles, which encapsulate non-polar substances and make them soluble in water. This property is crucial for its effectiveness as a detergent and emulsifier.
類似化合物との比較
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but a shorter hydrophobic tail.
Sodium p-toluenesulfonate: A sulfonate compound with a different aromatic structure.
Sodium xylene sulfonate: Similar in function but with a different alkyl chain length and aromatic structure.
Uniqueness: Sodium hydroxydinonylbenzenesulphonate is unique due to its specific hydrophobic tail length, which provides distinct solubility and emulsifying properties compared to other sulfonates. Its ability to form stable micelles and its effectiveness in various industrial applications make it a valuable compound in both research and industry.
特性
CAS番号 |
93904-97-3 |
|---|---|
分子式 |
C24H41NaO4S |
分子量 |
448.6 g/mol |
IUPAC名 |
sodium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.Na/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChIキー |
ATRMNIAOKLBQNX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


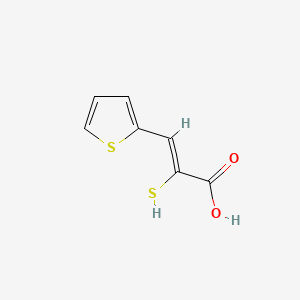
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
